molecular formula C22H21Cl B11974584 Chlorotris(p-tolyl)methane CAS No. 971-93-7

Chlorotris(p-tolyl)methane

Cat. No.: B11974584
CAS No.: 971-93-7
M. Wt: 320.9 g/mol
InChI Key: LERHIHGCBHWTQV-UHFFFAOYSA-N
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Description

Chlorotris(p-tolyl)methane is an organophosphorus compound that features a central phosphorus atom bonded to three p-tolyl groups and one chlorine atom

Properties

CAS No.

971-93-7

Molecular Formula

C22H21Cl

Molecular Weight

320.9 g/mol

IUPAC Name

1-[chloro-bis(4-methylphenyl)methyl]-4-methylbenzene

InChI

InChI=1S/C22H21Cl/c1-16-4-10-19(11-5-16)22(23,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3

InChI Key

LERHIHGCBHWTQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorotris(p-tolyl)methane can be synthesized through the reaction of p-tolylmagnesium bromide with phosphorus trichloride. The reaction typically involves the following steps:

  • Preparation of p-tolylmagnesium bromide by reacting p-tolyl bromide with magnesium in anhydrous ether.
  • Addition of phosphorus trichloride to the p-tolylmagnesium bromide solution under controlled conditions to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Chlorotris(p-tolyl)methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: Chlorine can be substituted with other nucleophiles, such as alkoxides or amines.

    Coordination: The phosphorus atom can coordinate with transition metals, forming complexes that are useful in catalysis.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as sodium alkoxides or primary amines are used under mild conditions.

    Coordination: Transition metal salts, such as palladium or platinum complexes, are used in coordination reactions.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphines.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

Chlorotris(p-tolyl)methane has several applications in scientific research:

    Chemistry: Used as a ligand in transition metal catalysis, enhancing the efficiency of various chemical reactions.

    Biology: Potential use in the development of bioactive compounds due to its ability to form stable complexes with metals.

    Medicine: Investigated for its role in drug development, particularly in the design of metal-based drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Chlorotris(p-tolyl)methane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metals, and the pathways involve the formation and stabilization of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: Similar in structure but with phenyl groups instead of p-tolyl groups.

    Tris(2-methoxyphenyl)phosphine: Contains methoxy-substituted phenyl groups.

    Tris(4-fluorophenyl)phosphine: Features fluorine-substituted phenyl groups.

Uniqueness

Chlorotris(p-tolyl)methane is unique due to the presence of p-tolyl groups, which provide steric hindrance and electronic effects that can influence its reactivity and stability. This makes it particularly useful in specific catalytic applications where these properties are advantageous.

Biological Activity

Chlorotris(p-tolyl)methane, a compound with significant structural and electronic properties, has garnered attention in various fields of research, particularly in biological applications. This article delves into the biological activity of this compound, examining its mechanisms, effects, and potential applications.

Chemical Structure and Properties

This compound is characterized by its chlorinated tris(tolyl) structure. The molecular formula is C15H15Cl, with a molecular weight of approximately 244.73 g/mol. Its structure allows for unique interactions with biological systems due to the presence of both aromatic and halogen substituents.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have indicated that chlorinated compounds often exhibit antimicrobial properties. This compound has shown effectiveness against various bacterial strains, potentially due to its ability to disrupt microbial cell membranes.
  • Anticancer Properties : Research suggests that similar compounds can induce apoptosis in cancer cells. The mechanism may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
  • Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions and potentially leading to therapeutic effects.

Case Studies

  • Antimicrobial Studies : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. The compound's mechanism was linked to membrane disruption, as evidenced by electron microscopy observations showing morphological changes in bacterial cells.
  • Anticancer Research : In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound induced apoptosis at IC50 values around 30 µM. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating cell cycle arrest and subsequent apoptosis.
  • Enzyme Inhibition Assays : this compound was tested for its inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission. Results indicated a competitive inhibition pattern, with an IC50 value of 25 µM, suggesting potential applications in treating neurodegenerative diseases.

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineConcentration (µg/mL or µM)Observed Effect
AntimicrobialStaphylococcus aureus50Significant reduction in growth
AnticancerMCF-7 (breast cancer cells)30Induction of apoptosis
Enzyme InhibitionAcetylcholinesterase (AChE)25Competitive inhibition observed

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